5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide
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Overview
Description
5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide: is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a pyridin-4-ylethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine . The pyridin-4-ylethylsulfanyl group can be introduced through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require nitro-substituted heterocycles.
Mechanism of Action
The mechanism of action of 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Nitropyridine: Another nitro-substituted pyridine with similar chemical properties but different substitution patterns.
4-Nitropyridine: Similar to 5-Nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide but with the nitro group at the 4-position.
2-Nitropyridine: Features the nitro group at the 2-position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a pyridin-4-ylethylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
105163-72-2 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
5-nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2 |
InChI Key |
DYZVDLJOGWZOSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Synonyms |
5-nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide |
Origin of Product |
United States |
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